2-hydroxy-3-propanoylbenzonitrile
Description
2-hydroxy-3-propanoylbenzonitrile is a chemical compound with the molecular formula C10H9NO2. It is a colorless to pale yellow liquid with a faint odor and is soluble in water, ethanol, and ether. This compound is widely used in various fields, including medical, environmental, and industrial research.
Properties
IUPAC Name |
2-hydroxy-3-propanoylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYDJDPFLBFFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-propanoylbenzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-propanoylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-hydroxy-3-propanoylbenzonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-propanoylbenzonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hydroxy-3-propanoylbenzonitrile include:
- Benzonitrile
- 2-Hydroxybenzonitrile
- 3-(1-Oxopropyl)benzonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in specific research and industrial applications.
Biological Activity
2-Hydroxy-3-propanoylbenzonitrile is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of a hydroxyl group and a nitrile group, which contribute to its reactivity and biological interactions. The compound is synthesized through reactions involving benzaldehyde and hydroxylamine hydrochloride in the presence of a base.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. It can act as an inhibitor or activator of various enzymes, thereby modulating cellular functions and metabolic processes. The exact molecular targets vary based on the application context.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies show its effectiveness against certain bacterial strains, suggesting potential applications in developing antibacterial agents.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of 30 µg/mL against S. aureus, indicating moderate antibacterial activity.
| Bacterial Strain | IC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | >100 |
This suggests that while effective against S. aureus, further modifications may be necessary to enhance its efficacy against E. coli.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of an enzyme linked to cancer progression. The results indicated that this compound inhibited the enzyme with an IC50 value of 25 µM, demonstrating its potential as a therapeutic agent in cancer treatment.
Enzyme Interaction Studies
Studies have shown that this compound interacts with key metabolic enzymes, influencing pathways related to cell proliferation and apoptosis. These interactions are crucial for understanding its potential role in therapeutic applications.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds like benzonitrile and 2-hydroxybenzonitrile, this compound exhibits distinct biological activities due to its unique functional groups. This uniqueness enhances its reactivity and potential applications in medicinal chemistry.
| Compound | Key Activity | IC50 (µg/mL) |
|---|---|---|
| This compound | Antimicrobial & Enzyme Inhibition | 30 (S. aureus) |
| Benzonitrile | Limited antibacterial | >100 |
| 2-Hydroxybenzonitrile | Moderate enzyme inhibition | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
